molecular formula C12H11FO2 B15304999 2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid

2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B15304999
M. Wt: 206.21 g/mol
InChI Key: QHYJFZPYGKHTKF-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the homolytic aromatic alkylation protocol, which is a metal-free process. This method allows for the efficient synthesis of the bicyclo[1.1.1]pentane building block . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and the phenyl group play crucial roles in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as:

The presence of the fluorine atom in 2-Fluoro-3-phenylbicyclo[11

Properties

Molecular Formula

C12H11FO2

Molecular Weight

206.21 g/mol

IUPAC Name

2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C12H11FO2/c13-9-11(8-4-2-1-3-5-8)6-12(9,7-11)10(14)15/h1-5,9H,6-7H2,(H,14,15)

InChI Key

QHYJFZPYGKHTKF-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2F)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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